6-Cyclopropyl-10-fluoro-7,8-dihydrobenzo[k]phenanthridine is a synthetic compound categorized within the class of benzophenanthridine derivatives. It is notable for its structural complexity and potential applications in various scientific fields, particularly in medicinal chemistry. The compound is recognized for its role as an impurity in the synthesis of pitavastatin, a cholesterol-lowering medication, which has prompted research into its biological activities and interactions with macromolecules.
The compound can be sourced from specialized chemical suppliers and is classified under the Chemical Abstracts Service with the number 1187966-94-4. Its molecular formula is , indicating the presence of a cyclopropyl group and a fluorine atom within its structure. The classification of this compound as a benzophenanthridine derivative places it within a broader category of compounds that exhibit significant pharmacological properties.
The synthesis of 6-Cyclopropyl-10-fluoro-7,8-dihydrobenzo[k]phenanthridine typically involves multi-step reactions that begin with the cyclization of appropriate precursors. Key steps include:
The molecular structure of 6-Cyclopropyl-10-fluoro-7,8-dihydrobenzo[k]phenanthridine features:
The structural data can be summarized as follows:
6-Cyclopropyl-10-fluoro-7,8-dihydrobenzo[k]phenanthridine undergoes several notable chemical reactions:
These reactions allow for the modification of functional groups within the compound, enhancing its versatility in synthetic applications .
The mechanism of action for 6-Cyclopropyl-10-fluoro-7,8-dihydrobenzo[k]phenanthridine primarily relates to its role as an impurity in pitavastatin synthesis. It may interact with specific molecular targets such as HMG-CoA reductase, an enzyme crucial for cholesterol biosynthesis. This interaction could potentially influence the efficacy and safety profile of pitavastatin .
The physical and chemical properties of 6-Cyclopropyl-10-fluoro-7,8-dihydrobenzo[k]phenanthridine include:
Relevant analytical data includes:
6-Cyclopropyl-10-fluoro-7,8-dihydrobenzo[k]phenanthridine has several applications in scientific research:
6-Cyclopropyl-10-fluoro-7,8-dihydrobenzo[k]phenanthridine is a structurally complex polycyclic aromatic compound characterized by a partially saturated phenanthridine core. Its systematic name reflects key structural features:
The compound’s molecular formula is C₂₀H₁₆FN, with a molecular weight of 289.35 g/mol. Its canonical SMILES representation is C1CC1C2=NC3=CC=CC=C3C4=C2CCC5=C4C=CC(=C5)F
, which precisely encodes the connectivity of atoms, including the cyclopropyl attachment and fluorine substitution [4] [9]. It is registered under CAS number 1187966-94-4 and is commercially identified as a pitavastatin impurity [4].
Table 1: Core Chemical Identifiers of 6-Cyclopropyl-10-fluoro-7,8-dihydrobenzo[k]phenanthridine
Property | Value |
---|---|
Systematic Name | 6-Cyclopropyl-10-fluoro-7,8-dihydrobenzo[k]phenanthridine |
CAS Registry Number | 1187966-94-4 |
Molecular Formula | C₂₀H₁₆FN |
Molecular Weight | 289.35 g/mol |
SMILES | C1CC1C2=NC3=CC=CC=C3C4=C2CCC5=C4C=CC(=C5)F |
Key Synonyms | Pitavastatin Impurity C; 7,8-Dihydro-6-cyclopropyl-10-fluorobenzo[k]phenanthridine |
The phenanthridine scaffold has been a cornerstone of organic and medicinal chemistry since its first synthesis in the late 19th century via Pictet and Ankersmit’s pyrolysis method [6]. Early interest focused on naturally occurring benzo[c]phenanthridine alkaloids (e.g., nitidine, fagaronine) isolated from plants like Macleaya cordata and Zanthoxylum nitidum. These compounds demonstrated potent biological activities, including antitumor and topoisomerase inhibition, positioning phenanthridines as critical subjects for structure-activity relationship (SAR) studies [2] [8] [10].
Synthetic methodologies evolved significantly over the 20th century:
The development of 6-cyclopropyl-10-fluoro-7,8-dihydrobenzo[k]phenanthridine exemplifies this progress, leveraging strategies such as:
Table 2: Evolution of Key Synthetic Strategies for Phenanthridine Derivatives
Era | Synthetic Methods | Limitations/Advancements |
---|---|---|
1890s–1930s | Pictet-Ankersmit pyrolysis; Morgan-Walls cyclization | Harsh conditions, low yields |
1980s–1990s | Radical cyclization; Bischler-Napieralski reaction | Improved regioselectivity |
2000s–Present | Pd-catalyzed C–H arylation; Photoredox catalysis | Functional group tolerance; Access to 6-substituted derivatives |
This compound is critically recognized as Pitavastatin Impurity C, a process-related impurity arising during the synthesis of pitavastatin—a widely prescribed HMG-CoA reductase inhibitor for dyslipidemia management. Its formation occurs at the stage where the dihydrobenzo[k]phenanthridine core is functionalized with the statin’s pharmacophoric side chain [3] [4] [7].
Analytical and Regulatory Significance:
Synthetic Relevance:
Table 3: Pharmaceutical Significance of 6-Cyclopropyl-10-fluoro-7,8-dihydrobenzo[k]phenanthridine
Role | Description | Relevance |
---|---|---|
Pitavastatin Impurity C | Process-related impurity formed during statin synthesis | Subject to ICH regulatory limits (≤0.15%) |
Synthetic Intermediate | Derivative used in statin side-chain coupling (e.g., tert-butyl ester precursor) | Requires stringent purification protocols |
Analytical Target | Detected via HPLC/LC-MS in API batches | Critical for quality control compliance |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: